molecular formula C44H42Br2N2 B12828579 N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine

N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B12828579
M. Wt: 758.6 g/mol
InChI Key: PJENNDXPLXMBHS-UHFFFAOYSA-N
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Description

N4,N4'-Bis(4-bromophenyl)-N4,N4'-Bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine is a diamine-based biphenyl derivative featuring bromophenyl and butylphenyl substituents. This compound is structurally characterized by a central biphenyl core with two pairs of aryl amine groups at the 4,4' positions, modified by electron-withdrawing bromine (4-bromophenyl) and electron-donating butyl (4-butylphenyl) groups. Such substitutions influence its electronic properties, solubility, and thermal stability, making it relevant for applications in organic electronics and optoelectronics .

The compound’s bromine substituents may enhance oxidative stability, while butyl groups improve solubility in organic solvents, critical for thin-film processing .

Properties

Molecular Formula

C44H42Br2N2

Molecular Weight

758.6 g/mol

IUPAC Name

N-(4-bromophenyl)-N-[4-[4-(N-(4-bromophenyl)-4-butylanilino)phenyl]phenyl]-4-butylaniline

InChI

InChI=1S/C44H42Br2N2/c1-3-5-7-33-9-21-39(22-10-33)47(43-29-17-37(45)18-30-43)41-25-13-35(14-26-41)36-15-27-42(28-16-36)48(44-31-19-38(46)20-32-44)40-23-11-34(12-24-40)8-6-4-2/h9-32H,3-8H2,1-2H3

InChI Key

PJENNDXPLXMBHS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)CCCC)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Buchwald-Hartwig Amination

  • Starting Materials: [1,1'-biphenyl]-4,4'-diamine, 4-bromobromobenzene (for bromophenyl introduction), and 4-butylphenyl halide or boronic acid derivatives.
  • Catalysts and Ligands: Palladium acetate or Pd2(dba)3 as the palladium source; tri-tert-butylphosphine or other bulky phosphine ligands to enhance reactivity and selectivity.
  • Base: Sodium tert-butoxide or sodium t-butanolate to deprotonate amines and facilitate coupling.
  • Solvent: Toluene, xylene, or hexane, often under inert atmosphere (nitrogen or argon).
  • Conditions: Heating at 90–130 °C for 4.5 to 50 hours depending on substrate reactivity.
  • Workup: Filtration, silica gel chromatography, recrystallization, and sublimation to purify the product.

Example from related compounds:

Parameter Details
Catalyst Palladium acetate (Pd(OAc)2)
Ligand Tri-tert-butylphosphine
Base Sodium tert-butoxide
Solvent Toluene or xylene
Temperature 90–130 °C
Reaction Time 4.5–50 hours
Yield 34–96% (depending on substrate and conditions)

This method has been successfully applied to synthesize structurally related biphenyl diamines and triarylamines, yielding high purity products confirmed by NMR, MS, and UV-Vis spectroscopy.

Stepwise Functionalization Approach

  • Step 1: Starting from [1,1'-biphenyl]-4,4'-diamine, perform selective bromination at the para positions of the aniline rings to introduce 4-bromophenyl groups.
  • Step 2: Conduct nucleophilic substitution or palladium-catalyzed amination to attach 4-butylphenyl groups to the nitrogen atoms.
  • Step 3: Purify the final compound by chromatographic techniques and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N4,N4’-bis(4-bromophenyl)-N4,N4’-bis(4-butylphenyl)-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., bromine), organometallic compounds, and various catalysts. Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield brominated biphenyl derivatives, while substitution reactions may produce butyl-substituted biphenyl compounds .

Scientific Research Applications

N4,N4’-bis(4-bromophenyl)-N4,N4’-bis(4-butylphenyl)-[1,1’-biphenyl]-4,4’-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N4,N4’-bis(4-bromophenyl)-N4,N4’-bis(4-butylphenyl)-[1,1’-biphenyl]-4,4’-diamine involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Electronic and Optoelectronic Performance

  • Bromophenyl vs. Nitrobenzylidene (S1): The nitro group in S1 enhances electron-withdrawing capacity, making it suitable for ion-channel probes, whereas bromine in the target compound balances electronic effects and stability .
  • Butylphenyl vs. Vinylphenyl (VNPB): The butyl group improves solubility compared to vinylphenyl, which enables cross-linking for robust HTLs in perovskite solar cells. VNPB-modified HTLs increase open-circuit voltage (Voc) by ≥30 mV due to reduced recombination .

Thermal and Environmental Stability

  • Cross-Linkable Groups: VNPB’s vinyl groups allow thermal cross-linking, forming moisture-resistant layers that retain efficiency under harsh conditions (e.g., 85°C/85% humidity) . In contrast, the target compound’s bromine may enhance intrinsic stability against oxidation .
  • Tetrabromophenyl Analogue: The fully brominated derivative (tetrakis(4-bromophenyl)) exhibits high thermal stability, with a melting point >250°C, suitable for high-temperature processing .

Biological Activity

N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine, also known as a biphenyl derivative, possesses significant biological activity that has garnered attention in various research fields. This compound's molecular formula is C38H38Br2N2, with a molecular weight of 682.53 g/mol. Its unique structure, featuring multiple aromatic rings and functional groups, contributes to its diverse biological properties.

Molecular Characteristics

  • Molecular Formula : C38H38Br2N2
  • Molecular Weight : 682.53 g/mol
  • CAS Number : 372200-89-0

Structural Features

The compound consists of two bromophenyl groups and two butylphenyl groups attached to a biphenyl backbone. This configuration enhances its potential interactions with biological targets.

Antiviral Activity

Recent studies indicate that derivatives of biphenyl compounds exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated for their efficacy against viruses such as SARS-CoV-2. The antiviral activity is often assessed through in vitro assays measuring the compound's ability to inhibit viral replication.

Antifungal Activity

Research has demonstrated that biphenyl derivatives can possess antifungal properties. In vitro tests have shown varying degrees of effectiveness against fungal strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values provide insight into the potency of these compounds.

CompoundMIC (µmol/mL)Fungal Strain
Compound A0.304C. tropicalis
Compound B0.287C. albicans
Compound C0.561A. niger

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of this compound. Studies typically involve evaluating the compound's effects on various cell lines to determine its potential therapeutic window.

Case Study 1: Antiviral Efficacy

In a recent study published in MDPI, researchers synthesized several derivatives of biphenyl compounds and evaluated their antiviral activity against SARS-CoV-2. The study found that specific substitutions on the phenyl rings significantly influenced antiviral efficacy, suggesting that this compound could be a candidate for further development in antiviral therapies .

Case Study 2: Antifungal Activity Assessment

Another study focused on the antifungal activity of related biphenyl compounds against various fungal strains. The results indicated that certain derivatives exhibited strong antifungal properties, with MIC values comparable to established antifungal agents . This highlights the potential of this compound in treating fungal infections.

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